molecular formula C26H20FN3O2 B2986161 (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile CAS No. 957025-98-8

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B2986161
CAS No.: 957025-98-8
M. Wt: 425.463
InChI Key: ASVYRIDTJUCEOD-ZHZULCJRSA-N
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Description

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C26H20FN3O2 and its molecular weight is 425.463. The purity is usually 95%.
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Scientific Research Applications

Electro-Optical and Charge-Transport Properties

  • The compound's structural, electro-optical, and charge-transport properties were investigated using quantum chemical methods. This research is significant for understanding the compound's potential as a hole-transport material in electronic applications (Irfan et al., 2015).

Molecular Structure and Spectroscopy

  • Studies have been conducted on similar compounds to analyze their molecular structures and spectroscopic properties. These investigations provide insights into the stability and electronic properties of such compounds, which are useful for various applications in material science (Najiya et al., 2014).

Fluorescent Molecular Probes

  • Research has been done on derivatives of this compound for their use as fluorescent molecular probes. These probes can be utilized in biological studies to track and understand various biological processes and events (Diwu et al., 1997).

Photophysical Properties

  • The photophysical properties of derivatives have been studied, focusing on their absorption and emission spectra. This research is crucial for applications in optoelectronics and sensor technology (Asiri et al., 2017).

Properties

IUPAC Name

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-31-24-13-10-19(15-25(24)32-2)26-21(17-30(29-26)23-6-4-3-5-7-23)14-20(16-28)18-8-11-22(27)12-9-18/h3-15,17H,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVYRIDTJUCEOD-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=CC=C(C=C3)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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